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16-Deethylindanomycin -

16-Deethylindanomycin

Catalog Number: EVT-481630
CAS Number:
Molecular Formula: C29H39NO4
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

16-Deethylindanomycin is a novel pyrrole-ether antibiotic produced by the actinobacterium Streptomyces setonii. This compound is structurally related to indanomycin and has garnered interest due to its potential applications in combating antibiotic-resistant bacteria. The compound was first reported in the literature under the name omomycin in 1990, highlighting its significance in the field of natural product chemistry and antibiotic discovery .

Source

The primary source of 16-Deethylindanomycin is the fermentation of Streptomyces setonii, which is known for producing various bioactive compounds, including other antibiotics. The isolation and characterization of this compound have been facilitated by advancements in genomic mining techniques that correlate gene clusters with specific metabolites, enabling the identification of new antibiotic candidates .

Classification

16-Deethylindanomycin is classified as a pyrrole-ether antibiotic, which places it within a broader category of polyether antibiotics known for their diverse biological activities. These compounds are characterized by their ability to form complexes with cations, which is crucial for their antimicrobial action .

Synthesis Analysis

Methods

The synthesis of 16-Deethylindanomycin involves several steps, primarily derived from the biosynthetic pathways of its precursor compounds. The production process typically includes:

  • Fermentation: Utilizing Streptomyces setonii cultures under specific growth conditions to maximize yield.
  • Isolation: Employing techniques such as solvent extraction and chromatography to purify the compound from fermentation broth.

Technical Details

Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to elucidate the structure and confirm the identity of 16-Deethylindanomycin during its synthesis. These methods help in determining the stereochemistry and functional groups present in the molecule .

Molecular Structure Analysis

Structure

The molecular structure of 16-Deethylindanomycin can be described as follows:

  • Core Structure: It features a tetrahydroindane core with various substituents, including a pyrrole moiety.
  • Stereochemistry: The compound possesses multiple stereocenters, which are critical for its biological activity. The absolute configurations at these centers have been predicted through computational methods based on biosynthetic gene cluster analysis .

Data

The chemical formula for 16-Deethylindanomycin is C₁₆H₁₅Cl₃N₂O, indicating the presence of chlorinated carbons and nitrogen within its structure. The molecular weight is approximately 360.66 g/mol .

Chemical Reactions Analysis

Reactions

16-Deethylindanomycin undergoes various chemical reactions typical of pyrrole-containing compounds:

  • Electrophilic Substitution: The presence of electron-rich sites allows for electrophilic attack, leading to functionalization at specific positions on the pyrrole ring.
  • Reduction Reactions: The compound can participate in reduction reactions, particularly involving its carbonyl groups.

Technical Details

The stability and reactivity of 16-Deethylindanomycin can be influenced by environmental factors such as pH and temperature, which are critical considerations during synthesis and application .

Mechanism of Action

Process

The mechanism of action of 16-Deethylindanomycin primarily involves:

  • Ionophoric Activity: Similar to other polyether antibiotics, it facilitates the transport of cations across bacterial membranes, disrupting ionic homeostasis.
  • Inhibition of Protein Synthesis: By binding to ribosomal components, it interferes with protein synthesis in susceptible bacteria.

Data

Studies have shown that 16-Deethylindanomycin exhibits significant antibacterial activity against Gram-positive bacteria, with potential implications for treating infections caused by resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy) that provide insights into functional groups present within the compound .

Applications

Scientific Uses

16-Deethylindanomycin has several notable applications:

  • Antibiotic Development: Its unique structure and mechanism make it a candidate for developing new antibiotics against resistant bacterial strains.
  • Research Tool: It serves as a valuable tool in studying bacterial resistance mechanisms and testing novel drug formulations.
Biosynthetic Pathways and Enzymatic Machinery of 16-Deethylindanomycin

Genomic Clustering and Regulatory Elements in Native Producers

16-Deethylindanomycin (A83094A) is biosynthesized by Streptomyces setonii, with its genetic machinery organized into a contiguous ~80 kb biosynthetic gene cluster (BGC) designated as the idm cluster [1] [3]. This cluster exhibits a modular architecture typical of hybrid polyketide-nonribosomal peptide systems, housing five polyketide synthase (PKS) genes alongside 18 additional open reading frames (Table 1) [3] [5]. The PKS system lacks a canonical thioesterase (TE) domain at its C-terminus, instead featuring an incomplete module containing an unusual cyclase domain hypothesized to catalyze the intramolecular cyclization forming the characteristic pyrroloketoindane scaffold [3] [8].

Table 1: Core Genes within the 16-Deethylindanomycin (idm) Biosynthetic Gene Cluster

GenePredicted FunctionDomain/CharacteristicsFunctional Evidence
idmA-EPolyketide SynthaseModular PKS (5 genes), missing terminal TEDeletion abolishes production [3]
idmHCyclasePutative Diels-AlderaseΔidmH mutant accumulates linear shunt products [5]
idmKHalogenaseFAD-dependentRequired for chlorination in indanopyrroles [5]
idmOOxidaseCytochrome P450Homolog involved in C16 oxidation/decarboxylation [7]
idmRTranscriptional RegulatorSARP-familyPutative pathway-specific activator

Regulatory elements within the cluster include pathway-specific Streptomyces Antibiotic Regulatory Proteins (SARPs) binding to conserved upstream promoter sequences. Furthermore, the cluster is subject to global regulatory networks mediated by γ-butyrolactone receptors, which sense population density and coordinate secondary metabolite production in response to environmental cues [7]. Disruption of the idmH gene, encoding a putative Diels-Alder cyclase, halts indane ring formation and leads to the accumulation of linear tetraene intermediates (e.g., indanomycins B-E), confirming its pivotal role in scaffold maturation [5].

Post-PKS Tailoring Modifications and Substrate Specificity

Following assembly of the polyketide backbone by the PKS machinery, 16-Deethylindanomycin undergoes several enzyme-catalyzed tailoring modifications that define its final structure and bioactivity:

  • Indane Ring Formation: The key step involves a regio- and stereoselective intramolecular Diels-Alder cyclization, likely catalyzed by IdmH. This enzyme converts a linear polyunsaturated precursor into the tricyclic pyrroloketoindane scaffold. Mutational studies (ΔidmH) confirm its essential role, as the mutant strain accumulates linear tetraene shunt products (indanomycins B, C, D) instead of the cyclized structure [5]. Computational analysis of IdmH structure supports its potential as a dedicated [4+2] cyclase [3] [5].
  • Halogenation: A flavin-dependent halogenase (IdmK) installs a chlorine atom at a specific position on the pyrrole ring, yielding derivatives like indanopyrrole A and B. This enzyme exhibits strict regioselectivity but demonstrates flexibility towards bromine and iodine in vitro when supplied with alternative halide salts [5] [8].
  • Oxidation/Decarboxylation: A cytochrome P450 monooxygenase (IdmO) is implicated in the oxidative decarboxylation responsible for the absence of the C16 ethyl group (compared to indanomycin), defining the "16-deethyl" characteristic. This enzyme acts with high substrate specificity on the mature indane scaffold [5] [7].
  • Methylation/Esterification: A dedicated S-adenosylmethionine (SAM)-dependent methyltransferase (IdmM) catalyzes the O-methylation of the C1 carboxylate, forming the methyl ester derivative observed in some congeners (e.g., 16-deethylindanomycin methyl ester) [4] [5].

Table 2: Key Tailoring Enzymes and Modifications in 16-Deethylindanomycin Biosynthesis

Tailoring StepEnzyme (Gene)Chemical TransformationSubstrate Specificity/Flexibility
CyclizationPutative Diels-Alderase (idmH)Intramolecular [4+2] CycloadditionHigh specificity for native polyene chain; ΔidmH yields linear tetraenes (Ind B-E) [5]
HalogenationFAD-Dependent Halogenase (idmK)Electrophilic Chlorination (C-5 of pyrrole)Regiospecific; accepts Br⁻, I⁻ in vitro yielding bromo/iodo analogs [5] [8]
C16 ModificationCytochrome P450 (idmO)Oxidative Decarboxylation (removes C16 ethyl)Acts late on cyclized scaffold; defines "16-deethyl" [5] [7]
EsterificationMethyltransferase (idmM)O-Methylation of C1 carboxylateForms methyl ester derivative [4]

The substrate flexibility of specific tailoring enzymes, particularly IdmK (halogenase) and IdmM (methyltransferase), contributes significantly to the structural diversity observed within the indanomycin class, yielding derivatives like chlorinated indanopyrroles and methyl esters [4] [5] [8].

Evolutionary Conservation of Indanomycin-Class Biosynthetic Gene Clusters

BGCs encoding indanomycin-class metabolites exhibit a conserved evolutionary core across diverse Streptomyces species, including S. setonii (16-deethylindanomycin), S. antibioticus (indanomycin), and marine Streptomyces spp. (indanopyrroles) [3] [5] [7]. This core encompasses the minimal PKS genes (idmA-E homologs), the cyclase gene (idmH homolog), and genes encoding essential tailoring enzymes like the P450 (idmO homolog) [3] [7].

However, significant genetic variation occurs primarily in regions encoding tailoring enzymes and regulatory elements, driving structural diversification:

  • Halogenase Presence/Absence: Marine streptomycete CNX-425 possesses an idmK homolog enabling chlorination, leading to indanopyrrole A/B production, absent in non-halogenating strains like the original S. antibioticus indanomycin producer [5] [10].
  • Regulatory Divergence: Variations in regulatory gene sequences (idmR homologs) and their associated promoter elements contribute to differential expression levels and potentially varying production titers across strains under similar conditions [7].
  • Metabolic Flux Allocation: Competition for malonyl-CoA and methylmalonyl-CoA extender units occurs between the indanomycin pathway and other PKS pathways (e.g., actinomycin in S. antibioticus). Deletion of dominant clusters (e.g., kst in Micromonospora) can redirect flux towards cryptic indanomycin-related pathways, revealing evolutionary "silencing" of related BGCs [9].

This evolutionary pattern – a conserved core for scaffold production coupled with variable tailoring regions – facilitates the generation of structurally distinct yet biosynthetically related compounds like 16-deethylindanomycin, indanomycin, iso-16-deethylindanomycin, and the halogenated indanopyrroles. The functional preservation of the cyclization machinery (idmH) underscores its fundamental role in defining the indanomycin structural class [3] [5] [7].

Properties

Product Name

16-Deethylindanomycin

IUPAC Name

2-[5-methyl-6-[(3E,5E)-6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+

InChI Key

HSZFOQSMGNAIJM-RVLOVFQDSA-N

SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C

Canonical SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C

Isomeric SMILES

CC/C(=C\C=C\C1C=CC2CCCC2C1C(=O)C3=CC=CN3)/C4C(CCC(O4)C(C)C(=O)O)C

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